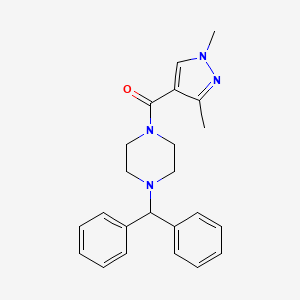
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid
Descripción general
Descripción
The compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. The “3,4-Dimethoxy-benzyl” part suggests that it has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with two methoxy groups (OCH3) at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a carboxylic acid group (-COOH), and a benzyl group with two methoxy substituents .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The benzyl group could potentially undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, compounds with carboxylic acid groups typically have higher boiling points than similar compounds without these groups due to the ability to form hydrogen bonds . The presence of the benzyl group could potentially increase the compound’s lipophilicity (fat-solubility) .
Aplicaciones Científicas De Investigación
- These SAMs find applications in areas like molecular electronics, sensors, and surface functionalization .
- Researchers can use it to synthesize precursors for various organic compounds, facilitating complex chemical reactions .
- By incorporating this group into drug molecules, researchers may improve their solubility, bioavailability, and stability .
- Applications include creating functionalized coatings, improving adhesion, and controlling surface wettability .
- Upon cleavage, the active compound is released, potentially improving drug targeting and reducing side effects .
Self-Assembled Monolayers (SAMs) for Surface Modification
Organic Synthesis and Precursor Stability
Drug Delivery Systems
Materials Science and Surface Engineering
Biological Studies and Prodrug Design
Analytical Chemistry and Spectroscopy
Mecanismo De Acción
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The 3,4-dimethoxybenzyl group’s role as a protective group suggests potential involvement in biochemical reactions involving thiol groups
Pharmacokinetics
The presence of the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor, may impact the compound’s bioavailability .
Result of Action
The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation suggests potential changes at the molecular level .
Action Environment
Environmental factors such as temperature and the presence of protons influence the compound’s action, efficacy, and stability . Specifically, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-9(5-12(11)20-2)7-15-8-10(14(17)18)6-13(15)16/h3-5,10H,6-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGVWNLMHYIYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440757.png)
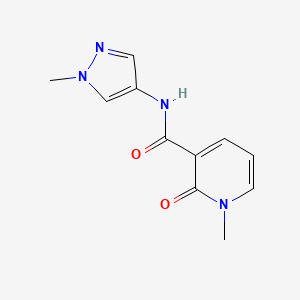
![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)
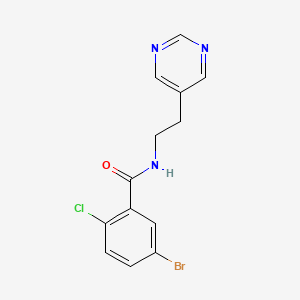
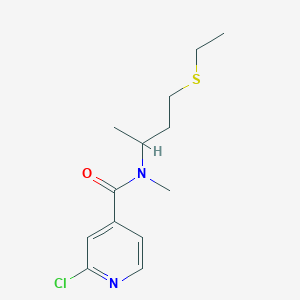
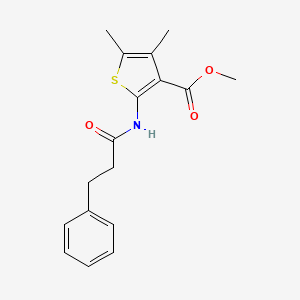

![ethyl [2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B2440768.png)

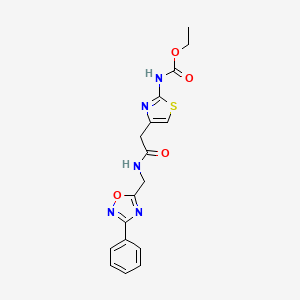
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B2440775.png)
